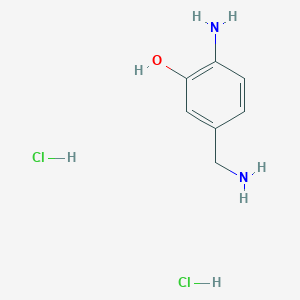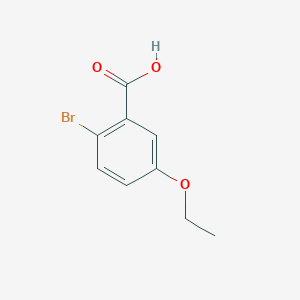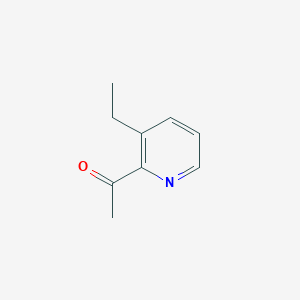
1-(3-Ethylpyridin-2-yl)ethanone
Vue d'ensemble
Description
1-(3-ethylpyridin-2-yl)ethanone, also known by its IUPAC name as 1-(3-ethyl-2-pyridinyl)ethanone , is a chemical compound with the molecular formula C9H11NO. It has a molecular weight of 149.19 g/mol. The compound is a liquid at room temperature and is typically stored at 4°C .
Synthesis Analysis
The synthesis of 1-(3-ethylpyridin-2-yl)ethanone involves a two-step process. It starts from an alcohol derivative (1), which can be obtained either from methyl or ethyl 2-acetylisonicotinate. The detailed procedure can be found in the literature .Safety and Hazards
Applications De Recherche Scientifique
Use in Organic Chemistry
1-(3-Ethylpyridin-2-yl)ethanone is a chemical compound used in various areas of research, including organic chemistry . It has a CAS Number of 876392-09-5 and a molecular weight of 149.19 .
Use in Structural Studies
The compound has been used in structural studies of oximes . These studies were performed in solution using 1H-NMR and in the solid state by X-ray crystallography, providing evidence of H-bonding networks . The crystal packing was controlled by homomeric intermolecular oxime···oxime H-bond interactions .
Use in Synthesis of Novel Heterocyclic Compounds
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . This shows the potential of 1-(3-Ethylpyridin-2-yl)ethanone in the synthesis of novel heterocyclic compounds with potential biological activities .
Use in Chemical Synthesis
1-(3-Ethylpyridin-2-yl)ethanone is a chemical compound used in various areas of research, including chemical synthesis . It has a CAS Number of 876392-09-5 and a molecular weight of 149.19 . It is often used as a building block in the synthesis of more complex molecules .
Use in Electrophilic Aromatic Substitution
The compound can be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an atom that is attached to an aromatic system (usually hydrogen) is replaced by an electrophile . Some of the most interesting synthetic reactions are electrophilic aromatic substitutions .
Use in Pharmaceutical and Food Industries
The versatility of 1-(3-Ethylpyrazin-2-yl)ethanone as a chemical intermediate lies in its ability to undergo a variety of chemical reactions, such as acylation, alkylation, and oxidation . These reactions can be used to modify the structure of this compound, producing a range of derivatives with different properties and functions . This makes it a valuable compound in the pharmaceutical and food industries .
Use in the Preparation of Potential Anti-Cancer Agents
2-Acetylpyridine derivatives, such as 1-(3-Ethylpyrazin-2-yl)ethanone, have been used as starting materials in the preparation of potential anti-cancer agents . This shows the potential of this compound in the development of new therapeutic agents .
Use in the Preparation of Complexes with Anti-Microbial Properties
Similarly, 2-acetylpyridine derivatives have been used in the preparation of complexes with anti-microbial properties . This suggests that 1-(3-Ethylpyrazin-2-yl)ethanone could be used in the development of new anti-microbial agents .
Propriétés
IUPAC Name |
1-(3-ethylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-8-5-4-6-10-9(8)7(2)11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYXDXJFCVPYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylpyridin-2-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)
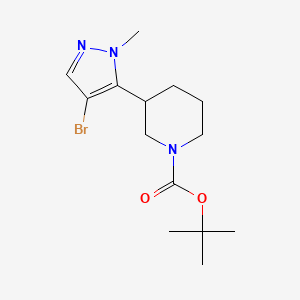
![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)
![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)
![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)
![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)

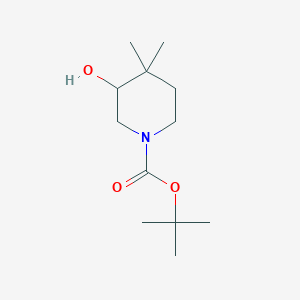
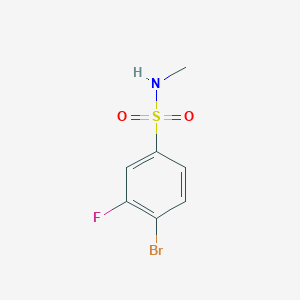
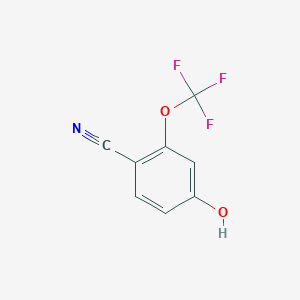
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1375559.png)
